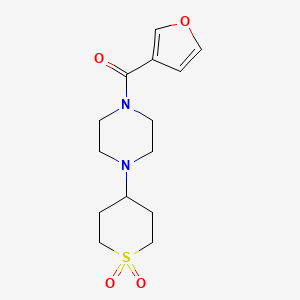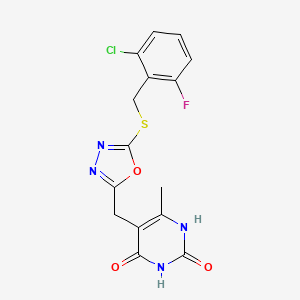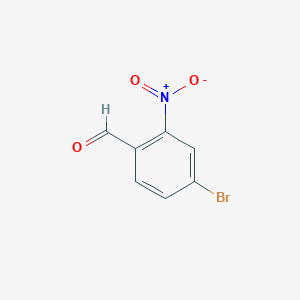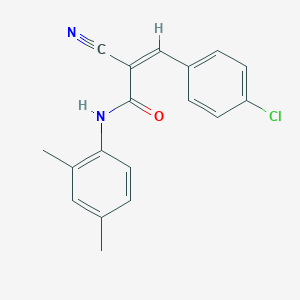
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, also known as Boc-EPyI, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential for use as a drug candidate. The compound has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole exerts its biological activity through the inhibition of specific enzymes. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing their activity. This inhibition leads to downstream effects, such as the modulation of signaling pathways and the regulation of cellular processes.
Biochemical and Physiological Effects:
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular processes such as proliferation and differentiation. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in cellular processes. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
One limitation of using 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole is a multi-step process that may be time-consuming and challenging.
Direcciones Futuras
There are several potential future directions for research involving 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole. One area of interest is the development of new drugs based on the compound's inhibitory activity against specific enzymes. Additionally, further research is needed to fully understand the compound's anti-inflammatory and analgesic effects, and to determine its potential as a treatment for pain and inflammation. Finally, there is potential for the development of new synthetic methods for the production of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole, which may improve its accessibility and reduce the time and resources required for its synthesis.
Métodos De Síntesis
The synthesis of 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole involves a multi-step process that begins with the reaction of 1-ethyl-3-methyl-4-nitro-1H-pyrazole with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with iodomethane to yield 1-ethyl-4-iodo-1H-pyrazole. The final step involves the protection of the pyrazole nitrogen with the Boc group to yield 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole.
Aplicaciones Científicas De Investigación
5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been extensively studied for its potential use as a drug candidate. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. Additionally, 5-(sec-butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
5-(butan-2-yloxymethyl)-1-ethyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-4-8(3)14-7-10-9(11)6-12-13(10)5-2/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHUVTPOMXZABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)


![N-(2,4-dimethoxyphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589959.png)

![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)

![N-(4-morpholinophenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]amine](/img/structure/B2589964.png)



![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)
